3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and a pyrimidine ring substituted with a methylamino group. The presence of these functional groups endows the compound with distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, which is then functionalized with a methylamino group. This intermediate is subsequently reacted with a tetrahydrothiophene derivative under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the tetrahydrothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the pyrimidine or tetrahydrothiophene rings .
Scientific Research Applications
3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases like cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways that regulate cell growth, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-((6-(Methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide include other pyrimidine derivatives and tetrahydrothiophene-containing compounds. Examples include:
- 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methylamino-substituted pyrimidine ring and a tetrahydrothiophene ring with a sulfone group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H14N4O2S |
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Molecular Weight |
242.30 g/mol |
IUPAC Name |
4-N-(1,1-dioxothiolan-3-yl)-6-N-methylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C9H14N4O2S/c1-10-8-4-9(12-6-11-8)13-7-2-3-16(14,15)5-7/h4,6-7H,2-3,5H2,1H3,(H2,10,11,12,13) |
InChI Key |
LSFBJDWQIUQWAC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=N1)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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